molecular formula C10H8ClNO2 B2672507 Methyl 7-chloro-1H-indole-3-carboxylate CAS No. 1260836-55-2

Methyl 7-chloro-1H-indole-3-carboxylate

Cat. No.: B2672507
CAS No.: 1260836-55-2
M. Wt: 209.63
InChI Key: LTAGUMGLNICZSD-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-1H-indole-3-carboxylate” is a derivative of indole . The indole moiety is a well-known framework in many natural products and synthetic pharmaceuticals . It is an important heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives like “this compound” often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, which results in excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to other indole derivatives. It includes a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes to the aromaticity of the indole nucleus .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, they can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .

Scientific Research Applications

Synthesis and Intermediates in Pharmaceutical Development

  • Methyl 7-chloro-1H-indole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, indicating its potential application in antiviral drug development (Mayes et al., 2010).

Reactions with Other Chemical Entities

  • This compound undergoes interesting chemical reactions, such as conversion into various esters and derivatives when treated with specific reagents. For example, its reaction with N-bromosuccinimide has been studied, which is relevant for the development of new chemical entities (Irikawa et al., 1989).

Applications in Catalysis

  • It is involved in catalytic processes, such as those using Cu(II) for cross-dehydrogenative coupling, indicating its role in facilitating certain types of chemical reactions (Akbari & Faryabi, 2023).

Structural Studies and Molecular Docking

  • This compound derivatives have been synthesized and structurally investigated, including molecular docking studies to understand their interactions with target proteins. Such studies are crucial for drug design and development (Ganga Reddy et al., 2022).

Experimental and Theoretical Studies

  • The compound has been the subject of both experimental and theoretical studies, such as DFT (Density Functional Theory) analysis, to understand its electronic structure and molecular properties. This is important for the prediction of its behavior in various chemical environments (Srivastava et al., 2017).

Potential Anticancer Applications

  • This compound derivatives have shown potential in anticancer activity. For instance, some derivatives have demonstrated significant cytotoxicities against various tumor cell lines, highlighting its potential in cancer therapy research (Hu et al., 2014).

Development of Novel Analytical Probes

  • Derivatives of this compound have been explored as sensitive infrared probes for studying local environments, such as in protein structure analysis. This application is vital for understanding biochemical interactions and dynamics (Liu et al., 2020).

Safety and Hazards

“Methyl 7-chloro-1H-indole-3-carboxylate” may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for “Methyl 7-chloro-1H-indole-3-carboxylate” and other indole derivatives include the investigation of novel methods of synthesis . There is also a growing interest in exploring the diverse biological activities of indole derivatives and their potential therapeutic applications .

Properties

IUPAC Name

methyl 7-chloro-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAGUMGLNICZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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